1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one
Description
Properties
IUPAC Name |
1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-3-5-12(17)16-9-6-11(10-16)18-13-14-7-4-8-15-13/h2,4,7-8,11H,1,3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKYVGRXNVUBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidine moiety. The synthetic route may include:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of Pyrimidine Moiety: The pyrimidine moiety is introduced through nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Formation of Pentenone Chain: The pentenone chain is then attached via a series of reactions, including aldol condensation and subsequent dehydration.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions . Major products formed from these reactions vary based on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one has diverse applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: The compound is utilized in catalysis and molecular recognition studies, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
The compound’s closest analogs differ in the heterocyclic substituent or backbone structure. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations :
- The pyrimidine ether in the target compound introduces additional nitrogen atoms compared to the pyridine analog (C14H18N2O2 vs.
- The absence of a heterocyclic ether in 1h simplifies the structure but reduces electronic complexity, likely lowering biological target specificity .
- The cyclohexenyl analog in is structurally distinct, emphasizing the ketone’s role in fragrance applications rather than medicinal chemistry .
Biological Activity
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is a complex organic compound that exhibits significant biological activity. Its structure includes a pyrrolidine ring, a pyrimidine moiety, and a pentenone chain, making it a compound of interest in medicinal chemistry and biological research. This article reviews its biological activities, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound's IUPAC name is 1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)pent-4-en-1-one, with the following chemical formula: . The structural features contribute to its interaction with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Ring : The pyrrolidine ring is synthesized through cyclization reactions of appropriate precursors.
- Attachment of Pyrimidine Moiety : This is achieved via nucleophilic substitution reactions, where the pyrrolidine acts as a nucleophile.
- Formation of Pentenone Chain : The pentenone chain is added through aldol condensation followed by dehydration reactions.
These synthetic routes can be optimized for yield and purity, often employing catalysts and controlled conditions to enhance efficiency.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antiviral domains.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial properties against multidrug-resistant strains such as Pseudomonas aeruginosa. For instance, derivatives of pyrrolidine have been identified as effective inhibitors of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
The mechanism by which this compound exerts its biological effects may involve binding to specific enzymes or receptors, altering their activity. For example, it may inhibit the activity of PBPs in bacteria, leading to cell lysis and death . Additionally, the presence of the pyrimidine moiety may enhance its interaction with biological targets due to its ability to participate in hydrogen bonding and π-stacking interactions.
Case Studies
Recent studies have highlighted the potential of related compounds in drug development:
- Pyrrolidine-Derived Inhibitors : A study identified pyrrolidine derivatives as novel inhibitors targeting PBP3 in Pseudomonas aeruginosa, demonstrating significant antibacterial activity without cytotoxic effects on human cells .
These findings suggest that similar compounds could be developed into effective therapeutic agents against resistant bacterial strains.
Research Applications
The compound's unique structure allows for various applications in scientific research:
- Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents.
- Biological Studies : Investigations into its effects on cellular pathways could reveal new insights into disease mechanisms.
Q & A
Basic: How can researchers optimize the synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Adjust temperature and solvent systems based on analogous syntheses. For example, heating to 50°C in aqueous HCl improved solubility and yield for a structurally related pyrrolidinone derivative .
- Catalytic Optimization: Use coupling reagents (e.g., nucleophilic substitution catalysts) to enhance pyrimidin-2-yloxy group attachment. Evidence from similar compounds highlights the role of controlled pH and temperature in reducing side products .
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization. Impurity profiling via HPLC (as in pharmaceutical reference standards) ensures purity ≥98% .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation of pyrimidine-pyrrolidinone hybrids?
Methodological Answer:
- Multi-Technique Validation: Combine X-ray powder diffraction (XRPD) with NMR and mass spectrometry. For example, XRPD peak analysis (e.g., 2θ angles and intensities) confirmed polymorphic stability in a related compound, resolving ambiguities from overlapping NMR signals .
- Computational Modeling: Use density functional theory (DFT) to predict NMR shifts and compare with experimental data. This approach is critical for distinguishing regioisomers in heterocyclic systems .
- Impurity Tracking: Reference pharmaceutical impurity standards (e.g., EP/ICH guidelines) to identify byproducts that may skew spectral interpretations .
Basic: What analytical techniques are recommended for characterizing the purity of this compound?
Methodological Answer:
- HPLC-UV/MS: Utilize reversed-phase HPLC with UV detection (e.g., 254 nm) and mass spectrometry for quantification. Calibrate against certified reference materials (CRMs) as per pharmaceutical monographs .
- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvents, which is critical for reproducibility in biological assays .
- Elemental Analysis: Verify elemental composition (C, H, N) to confirm stoichiometry, especially after recrystallization .
Advanced: How to design experiments investigating the environmental fate of pyrrolidinone-containing compounds?
Methodological Answer:
- Compartmental Studies: Follow frameworks like Project INCHEMBIOL to evaluate abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways. Use LC-MS/MS to track degradation products in water/soil matrices .
- Ecotoxicology Models: Expose model organisms (e.g., Daphnia magna) to sublethal doses and monitor bioaccumulation via mass spectrometry. Include controls for solvent effects .
- QSAR Modeling: Predict environmental persistence using quantitative structure-activity relationship models based on logP and molecular weight .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation of powders by working in a fume hood .
- Spill Management: Neutralize acidic residues (e.g., sodium bicarbonate) and dispose of waste via licensed hazardous waste facilities .
- First Aid: Immediate eye irrigation (15 mins) and medical consultation for skin contact, as recommended for structurally similar pyrrolidinones .
Advanced: How can in vitro models study biological activity without ethical violations?
Methodological Answer:
- Cell-Based Assays: Use human cancer cell lines (e.g., HepG2) to evaluate cytotoxicity via MTT assays. Ensure compliance with institutional biosafety protocols .
- Enzyme Inhibition Studies: Target kinases or phosphatases using fluorogenic substrates. Validate results with positive controls (e.g., staurosporine for kinase inhibition) .
- Ethical Compliance: Adhere to guidelines restricting in vitro use to research-only purposes. Document all procedures to avoid misclassification as therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
